BenchChemオンラインストアへようこそ!

Vanillin

Food safety Antimicrobial preservative Cronobacter control

Vanillin (CAS 121-33-5) is a GRAS-designated phenolic aldehyde with a USP/NF monograph, enabling use as a compendial pharmaceutical excipient, flavor agent, and antimicrobial preservative. Unlike ethyl vanillin or vanillic acid, only vanillin combines intermediate antimicrobial potency with regulatory flexibility for clean-label products. • 15.7-fold enhancement of thermal inactivation of C. sakazakii at 3 mg/mL (pH 5.0, 58 °C) • 2.5× higher TTB regulatory threshold (40 ppm vs. 16 ppm) for natural flavor labeling in alcoholic beverages • Lignin-derived grade available: 90% lower CO₂ emissions, PEFC-certified renewable carbon

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 121-33-5
Cat. No. B372448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin
CAS121-33-5
Synonyms4-hydroxy-3-methoxybenzaldehyde
5-bromovanillin
5-chlorovanillin
vanillaldehyde
vanillin
vanillin, sodium salt
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
InChIKeyMWOOGOJBHIARFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceVanillin appears as white or very slightly yellow needles.,DryPowder; Liquid; PelletsLargeCrystals,Solid,WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
SolubilitySlightly soluble (NTP, 1992)
In water, 1.102X10+4 mg/L at 25 °C
In water >2%;  in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides;  solutions in glycerin and hot water.
Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether.
Very soluble in ethanol, diethyl ether, acetone;  soluble in benzene, ligroin
11 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 1.0
slightly soluble in water;  soluble in organic solvents, oils
freely soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillin Procurement: Essential Baseline Data


Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde with molecular formula C₈H₈O₃ and molecular weight 152.15 g/mol . It is the primary flavor constituent of vanilla beans, though industrial production is now predominantly synthetic via guaiacol or lignin-based routes [1]. Vanillin appears as white to pale yellow crystalline powder, with a melting point of 81–83 °C and water solubility of approximately 10 g/L at 25 °C . It is globally recognized as GRAS (FEMA 3107) and compliant with FDA 21 CFR 182.60 [2]. In 2024, global vanillin production reached approximately 32,000 metric tons, with an average market price of around US$20 per kg [3].

1
Regulatory grade Food-grade (FEMA GRAS 3107) and pharma-grade (USP/NF monograph) profiles support broad formulation applicability.
2
Physical form White to pale-yellow crystalline powder; commodity-scale supply enables bulk procurement.
3
Market context Large-volume global production (~32,000 MT/yr) with established logistics; GRAS and FCC compliance widely available.

Why Vanillin Cannot Be Simply Substituted


Vanillin's methoxy (–O–CH₃) substitution at the 3-position confers a distinct flavor profile and physicochemical signature that is not interchangeable with its closest analogs. Ethyl vanillin, which replaces the methoxy group with an ethoxy (–O–CH₂CH₃) group, exhibits 3- to 4-fold higher flavor intensity [1] and a lower minimum inhibitory concentration (MIC) against Cronobacter spp. (2 mg/mL vs. 3 mg/mL for vanillin) [2]. Vanillic acid, the oxidized carboxyl derivative, shows negligible antimicrobial activity at neutral pH (MIC >8 mg/mL) [3]. Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a positional isomer, possesses a detectably different odor character . These functional divergences mean that generic class substitution—treating all vanilla-flavor compounds as equivalent—will compromise formulation performance, antimicrobial efficacy, and sensory consistency. The following evidence dimensions quantify precisely where vanillin is differentiated and why procurement must be compound-specific.

Vanillin
Ethyl vanillin
3-4× higher flavor intensity and lower MIC against Cronobacter spp. may shift sensory and antimicrobial balance in formulations.
Vanillin
Vanillic acid
Negligible antimicrobial activity at neutral pH and altered polarity limit substitution as a preservative or flavor agent.
Vanillin
Isovanillin
Positional isomer (3-hydroxy-4-methoxybenzaldehyde) imparts a detectably different odor character, risking flavor mismatch.

Vanillin Quantitative Differentiation Evidence


Antimicrobial Efficacy Against Cronobacter

In a direct head-to-head comparison against seven Cronobacter strains, vanillin demonstrated an MIC of 3 mg/mL, positioned intermediate between the more potent ethyl vanillin (2 mg/mL) and the substantially weaker vanillic acid (>8 mg/mL) [1]. Vanillin also reduced the thermal D-value (time to achieve 1-log reduction at 58 °C, pH 5.0) from the untreated baseline of 14.56 ± 0.60 min to 0.93 ± 0.01 min, representing a 15.7-fold enhancement in thermal inactivation efficiency [2].

Antimicrobial Potency vs. Analogues
Head-to-head
MIC 3 mg/mL (vanillin) vs. 2 mg/mL (ethyl vanillin) and >8 mg/mL (vanillic acid).
D-value at 58 °C, pH 5.0: 0.93 ± 0.01 min (15.7× reduction vs. untreated 14.56 min).
Supports intermediate antimicrobial preservation context; thermal kill kinetics enhance processing safety.
Strain panel and pH/temperature conditions should be reviewed for specific matrices.
Food safety Antimicrobial preservative Cronobacter control

Flavor Profile and Intensity Differentiation

Vanillin exhibits a flavor detection threshold of 0.2–0.6 ppm in natural sources, while its processed food application range spans 60–500 ppm [1]. In contrast, ethyl vanillin demonstrates a flavor threshold of approximately 5–10 ppm and is quantified as 3- to 4-fold more intense than vanillin on a weight-equivalent basis [2]. Under U.S. TTB regulations, alcoholic beverages containing vanillin above 40 ppm (or combined vanillin plus ethyl vanillin exceeding 40 ppm when calculated as vanillin equivalents) must be labeled as 'imitation' [3].

Flavor Threshold & Regulatory Limits
Head-to-head
Detection threshold 0.2–0.6 ppm (vanillin); ethyl vanillin threshold 5–10 ppm.
TTB imitation label limit: 40 ppm (vanillin) vs. 16 ppm (ethyl vanillin), a 2.5× higher allowed concentration.
Enables higher flavor concentration without triggering imitation labeling.
Sensory data from aqueous and food matrix evaluations; verify regulatory limits per jurisdiction.
Flavor science Sensory threshold Food formulation

Antioxidant Baseline Activity as a Scaffold

Vanillin itself exhibits weak intrinsic antioxidant activity, with a DPPH IC50 >250 μM and FRAP value of 0.07 ± 0.002 Trolox equivalents (TE) [1]. This low baseline activity is precisely what makes vanillin a valuable synthetic scaffold: structurally optimized vanillin derivatives achieve DPPH IC50 values as low as 16.67 μM, representing a >15-fold improvement in potency [2]. One lead derivative (compound 2a) showed a 25-fold increase in FRAP activity compared to the parent vanillin molecule [3].

Antioxidant Baseline vs. Derivatives
Class-level
Vanillin DPPH IC50 >250 μM, FRAP 0.07 TE; optimized derivative IC50 16.67 μM (>15× improvement).
Low baseline activity supports use as a derivatizable scaffold, not as a standalone antioxidant.
Derivative potency improvements are context-dependent; review specific SAR data.
Antioxidant activity DPPH assay FRAP assay

Pharmaceutical Cocrystal Engineering as a GRAS Coformer

Vanillin functions as a pharmaceutically acceptable coformer in multicomponent crystalline systems, offering a GRAS designation that ethyl vanillin does not equivalently possess for all regulatory categories. Patented cocrystals of rosuvastatin calcium with vanillin demonstrate improved chemical and physical stability relative to the amorphous API alone, with a homogeneous crystalline phase confirmed by XRPD [1]. Similarly, dasatinib-vanillin multicomponent crystals have been developed as alternative solid forms [2].

Coformer Suitability & Patent Precedent
Class-level
Vanillin forms stable cocrystals with rosuvastatin calcium and dasatinib; GRAS and USP/NF compliant.
Ethyl vanillin lacks equivalent patent history and USP/NF monograph for pharmaceutical coformer use.
May support pharmaceutical solid-state development as a compendial coformer.
Cocrystal performance should be validated per API under relevant stability conditions.
Pharmaceutical cocrystal Bioavailability enhancement Solid-state chemistry

Lignin-Derived vs. Petrochemical Sourcing

Lignin-derived vanillin (EuroVanillin Supreme) is produced from Norway spruce, a renewable forest resource, and is certified according to PEFC standards based on 100% renewable carbon [1]. Life cycle analysis demonstrates a 90% reduction in CO₂ emissions compared to vanillin synthesized from guaiacol derived from crude oil [2]. This lignin-derived product is classified as 'Nature Identical' and provides a broader, creamier flavor profile due to the presence of minor acetovanillone co-products absent in guaiacol-synthesized vanillin .

Carbon Footprint & Renewable Content
Head-to-head
Lignin-derived vanillin: 100% renewable carbon, PEFC certified, 90% CO₂ reduction vs. petrochemical guaiacol-derived vanillin.
Supports sustainability-driven procurement with third-party certification.
Cradle-to-gate LCA boundary; verify supplier certification for specific supply chain claims.
Bio-based sourcing Carbon footprint Sustainable procurement

Purity Grade and Regulatory Compliance

Pharma-grade vanillin requires ≥99.5% purity with USP/NF compliance, whereas food-grade specifications typically range from 98–99.5% purity . Vanillin is listed as GRAS (FEMA 3107) with an ADI 'not specified' by JECFA, indicating no safety concern at intended use levels [1]. A 2025 FDA GRAS Notice (GRN 1230) confirmed 'no questions' for a vanillin preparation produced by fermentation with Escherichia coli BL21(DE3) SI-VAN1, establishing regulatory precedent for bio-based vanillin [2].

Compendial Status & Purity Grade
Class-level
Pharma-grade ≥99.5% purity, USP/NF monograph; GRAS FEMA 3107, JECFA ADI not specified.
Ethyl vanillin lacks USP/NF monograph, limiting pharmaceutical excipient qualification.
Pharma-grade vanillin offers a compendial excipient pathway not available with ethyl vanillin.
Verify supplier CoA for specific grade and compendial compliance.
Pharmaceutical excipient Purity specification Regulatory compliance

Vanillin Optimal Application Scenarios


Antimicrobial Preservation in Infant Formula & Dairy

Vanillin at 3 mg/mL provides effective bacteriostatic and bactericidal activity against Cronobacter sakazakii, a pathogen of critical concern in powdered infant formula. At pH 5.0 and 58 °C, vanillin reduces the thermal D-value from 14.56 min to 0.93 min, a 15.7-fold enhancement [1]. This intermediate antimicrobial potency—stronger than vanillic acid (>8 mg/mL MIC) but milder in flavor than ethyl vanillin (2 mg/mL MIC)—makes vanillin the preferred preservative for applications where both safety and sensory balance are required [2].

Avoiding Imitation Labeling in Alcoholic Beverages

In alcoholic beverage manufacturing, TTB regulations permit up to 40 ppm vanillin before 'imitation' labeling is triggered, compared to only 16 ppm for ethyl vanillin [3]. This 2.5× higher regulatory threshold enables formulators to achieve fuller vanilla flavor intensity while maintaining 'natural flavor' labeling compliance, a critical competitive advantage in premium spirits and craft beverage markets.

Pharmaceutical Cocrystal Engineering for Bioavailability

Vanillin serves as a GRAS-designated coformer in pharmaceutical cocrystals with rosuvastatin calcium and dasatinib, improving solid-state stability and processability [4]. The presence of an established USP/NF monograph for vanillin—absent for ethyl vanillin—enables its use as a compendial excipient in drug product formulation . This application scenario is unique to vanillin among vanilla-flavor compounds.

Sustainable, Clean-Label Manufacturing with Carbon Reduction

Food manufacturers with corporate sustainability commitments should specify lignin-derived vanillin (EuroVanillin Supreme), which provides 90% lower CO₂ emissions than petrochemical guaiacol-derived vanillin and carries PEFC certification for 100% renewable carbon [5]. This verifiable sustainability metric supports Scope 3 emissions reporting and clean-label positioning that cannot be claimed with conventional synthetic vanillin.

Application
Selection Property
Validation Focus
Infant formula antimicrobial preservation
Intermediate bacteriostatic/bactericidal profile against Cronobacter spp.
Thermal inactivation kinetics and strain-panel review in target matrix
Alcoholic beverage natural flavor labeling
Higher TTB regulatory threshold for natural flavor designation
Concentration compliance and sensory balance without imitation labeling
Pharmaceutical cocrystal solid-form engineering
GRAS coformer with established USP/NF monograph
Crystalline phase stability and patent precedent with target API
Sustainable clean-label manufacturing
Lignin-derived, 100% renewable carbon with PEFC certification
Verified CO₂ emission reduction and supply-chain traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.